molecular formula C15H20N2O3S B5859230 N-allyl-3-(1-piperidinylsulfonyl)benzamide

N-allyl-3-(1-piperidinylsulfonyl)benzamide

Katalognummer B5859230
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: FEHGVNBBQHALOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-3-(1-piperidinylsulfonyl)benzamide, also known as APSB or ML352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APSB is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is known to play a crucial role in various pathological conditions, including cancer, inflammation, and autoimmune diseases.

Wirkmechanismus

N-allyl-3-(1-piperidinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the protein-protein interaction between STAT3 and CBP. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of STAT3 has been linked to various pathological conditions, including cancer and inflammation. CBP is a coactivator that enhances the transcriptional activity of STAT3. By inhibiting the interaction between STAT3 and CBP, N-allyl-3-(1-piperidinylsulfonyl)benzamide blocks the downstream signaling pathways that are activated by STAT3, leading to the inhibition of cell proliferation, metastasis, and inflammation.
Biochemical and Physiological Effects:
N-allyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-allyl-3-(1-piperidinylsulfonyl)benzamide inhibits the activation of STAT3 signaling pathways, leading to the inhibition of cell proliferation, metastasis, and angiogenesis. N-allyl-3-(1-piperidinylsulfonyl)benzamide has also been found to induce apoptosis in cancer cells. In addition, N-allyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-allyl-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its small molecular weight, high solubility, and specificity for the STAT3-CBP interaction. However, N-allyl-3-(1-piperidinylsulfonyl)benzamide also has some limitations, including its low stability and short half-life, which may limit its in vivo efficacy. In addition, N-allyl-3-(1-piperidinylsulfonyl)benzamide may have off-target effects, which may affect its specificity for the STAT3-CBP interaction.

Zukünftige Richtungen

There are several future directions for the research on N-allyl-3-(1-piperidinylsulfonyl)benzamide. One direction is to optimize the synthesis method to improve the yield and stability of N-allyl-3-(1-piperidinylsulfonyl)benzamide. Another direction is to investigate the in vivo efficacy and safety of N-allyl-3-(1-piperidinylsulfonyl)benzamide in animal models of cancer and inflammation. Furthermore, the combination of N-allyl-3-(1-piperidinylsulfonyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic efficacy. Finally, the development of more potent and selective inhibitors of the STAT3-CBP interaction may lead to the discovery of novel therapeutic agents for various pathological conditions.

Synthesemethoden

The synthesis of N-allyl-3-(1-piperidinylsulfonyl)benzamide involves a multi-step process that starts with the reaction between 3,4-dichlorobenzamide and piperidine to form 3-(1-piperidinyl)benzamide. This intermediate is then reacted with allyl bromide to produce N-allyl-3-(1-piperidinyl)benzamide. Finally, the sulfonamide group is introduced using sulfonyl chloride to obtain N-allyl-3-(1-piperidinylsulfonyl)benzamide. The overall yield of this synthesis method is around 20%.

Wissenschaftliche Forschungsanwendungen

N-allyl-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various pathological conditions. In cancer, N-allyl-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. N-allyl-3-(1-piperidinylsulfonyl)benzamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, N-allyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

3-piperidin-1-ylsulfonyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-3-5-11-17/h2,6-8,12H,1,3-5,9-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHGVNBBQHALOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperidin-1-ylsulfonyl)-N-(prop-2-en-1-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.